molecular formula C16H14N4O2S B2579044 (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone CAS No. 2034409-78-2

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone

Cat. No.: B2579044
CAS No.: 2034409-78-2
M. Wt: 326.37
InChI Key: BRUPNXCVGSYUTJ-UHFFFAOYSA-N
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Description

The compound “(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-phenylthiazol-4-yl)methanone” belongs to the class of organic compounds known as alpha amino acid amides . The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives has been discussed in various studies . For instance, one study designed, synthesized, and biologically evaluated ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl) urea derivatives as novel potent GPBAR1 agonists . Another study discussed various methods of synthesis of 1,3,4-oxadiazole derivatives exhibiting biological activity .


Molecular Structure Analysis

The molecular structure of this compound has been elucidated in computational studies . The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring .


Chemical Reactions Analysis

The chemical reactions involving 1,3,4-oxadiazole derivatives have been studied in various contexts . For instance, one study discovered ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)ureidyl derivatives as selective non-steroidal agonists of the G-protein coupled bile acid receptor-1 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

The synthesis of similar compounds has been reported, demonstrating their potential antimicrobial activity. For instance, a study on the synthesis of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones revealed that most compounds showed good antimicrobial activity comparable with standard drugs ciprofloxacin and fluconazole, particularly those containing a methoxy group (Kumar et al., 2012).

Material Science Applications

Another research direction involves the synthesis of low-cost emitters with large Stokes' shifts for material science applications. A study described the one-pot synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which showed remarkable Stokes' shifts and could be tuned for different quantum yields, suggesting potential applications in the development of luminescent materials (Volpi et al., 2017).

Anticancer Research

Compounds with a similar structure have been evaluated for their anticancer properties. For example, the synthesis of (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone and its reactions with various nucleophiles showed potential anticancer activity, highlighting the relevance of such compounds in developing new anticancer agents (Gouhar & Raafat, 2015).

Theoretical and Experimental Studies

Theoretical and experimental studies on related compounds have also been conducted to explore their structural features and potential applications. Research on methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) phenyl)(pyrrolidin-1-yl)methanone compounds provided insights into their molecular structures through crystallographic and conformational analyses (Huang et al., 2021).

Future Directions

The future directions for this compound could involve further exploration of its potential biological effects . The constantly growing interest in heterocyclic systems of this nature suggests that new methods of obtaining complex structures containing oxadiazole rings are sought . These compounds could be used in the future in medicine and agriculture .

Properties

IUPAC Name

[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c21-16(20-7-6-12(8-20)14-17-10-22-19-14)13-9-23-15(18-13)11-4-2-1-3-5-11/h1-5,9-10,12H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUPNXCVGSYUTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC=N2)C(=O)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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